

Isopropyl 2-methoxyacetate physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl 2-methoxyacetate*

Cat. No.: *B189238*

[Get Quote](#)

An In-depth Technical Guide to **Isopropyl 2-methoxyacetate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Isopropyl 2-methoxyacetate**, also known as propan-2-yl 2-methoxyacetate. The information is curated for professionals in research, scientific, and drug development fields, presenting key data in a structured and accessible format.

Chemical Identity

Identifier	Value
Chemical Name	Isopropyl 2-methoxyacetate
Synonyms	propan-2-yl 2-methoxyacetate, 1-Methylethyl 2-methoxyacetate, Methoxyacetic acid isopropyl ester
CAS Number	17640-21-0 [1] [2]
Molecular Formula	C ₆ H ₁₂ O ₃ [1] [2]
Molecular Weight	132.16 g/mol [1] [2]
SMILES	CC(C)OC(=O)COC
InChI Key	XYXFJNIIUWEUIJ-UHFFFAOYSA-N

Physical Properties

A summary of the key physical properties of **Isopropyl 2-methoxyacetate** is presented below. It is important to note a discrepancy in the reported boiling point values. Several sources provide a predicted boiling point of approximately 160 °C, while one source suggests an experimental range of 72-74 °C. This could be due to the predicted value being an estimate, while the lower value may represent a measurement under vacuum or an error in the data source.

Property	Value	Source
Appearance	Colorless to pale yellow liquid[3]	CymitQuimica
Odor	Pleasant, fruity odor[3]	CymitQuimica
Boiling Point	160.0 ± 13.0 °C (Predicted)[2] [4]	ChemicalBook
72.00 - 74.00 °C	abcr Gute Chemie	
Melting Point	Not available	
Density	0.959 ± 0.06 g/cm³ (Predicted) [2][4]	ChemicalBook
Refractive Index	1.398	Guidechem[5]
Vapor Pressure	2.44 mmHg at 25°C	Guidechem[5]
Flash Point	49.9 °C[5]	Guidechem[5]
Solubility	Soluble in organic solvents; low solubility in water.[3]	CymitQuimica

Chemical and Spectral Properties

Reactivity and Stability

Isopropyl 2-methoxyacetate is generally stable under recommended storage conditions. It is incompatible with strong oxidizing agents.

Spectral Data

Experimental spectral data (NMR, IR, Mass Spectrometry) for **Isopropyl 2-methoxyacetate** is not readily available in public databases. The following table provides predicted data and information from analogous compounds to offer insight into its expected spectral characteristics.

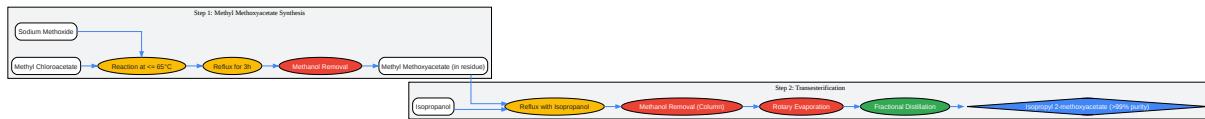
Spectrum Type	Predicted/Analogous Data
¹ H NMR	Predicted shifts for the structurally similar methyl methoxyacetate suggest the following approximate chemical shifts (δ , ppm): 3.9 (s, 2H, -OCH ₂ -), 5.0 (septet, 1H, -CH(CH ₃) ₂), 3.4 (s, 3H, -OCH ₃), 1.2 (d, 6H, -CH(CH ₃) ₂).
¹³ C NMR	Based on related methoxyacetate esters, expected chemical shifts (δ , ppm) are approximately: 170 (-C=O), 70 (-OCH ₂ -), 69 (-CH(CH ₃) ₂), 59 (-OCH ₃), 22 (-CH(CH ₃) ₂).
IR Spectroscopy	Expected characteristic peaks (cm^{-1}) would include: ~2980-2850 (C-H stretching), ~1740 (C=O ester stretching), ~1100 (C-O stretching).
Mass Spectrometry	The fragmentation pattern would likely show a molecular ion peak (M^+) at m/z 132. Common fragments would result from the loss of the isopropyl group (m/z 89) and the methoxyacetyl group.

Experimental Protocols

Synthesis of Isopropyl 2-methoxyacetate

This protocol describes a two-step synthesis of **Isopropyl 2-methoxyacetate** starting from methyl chloroacetate and sodium methoxide, followed by transesterification with isopropanol.^[6]

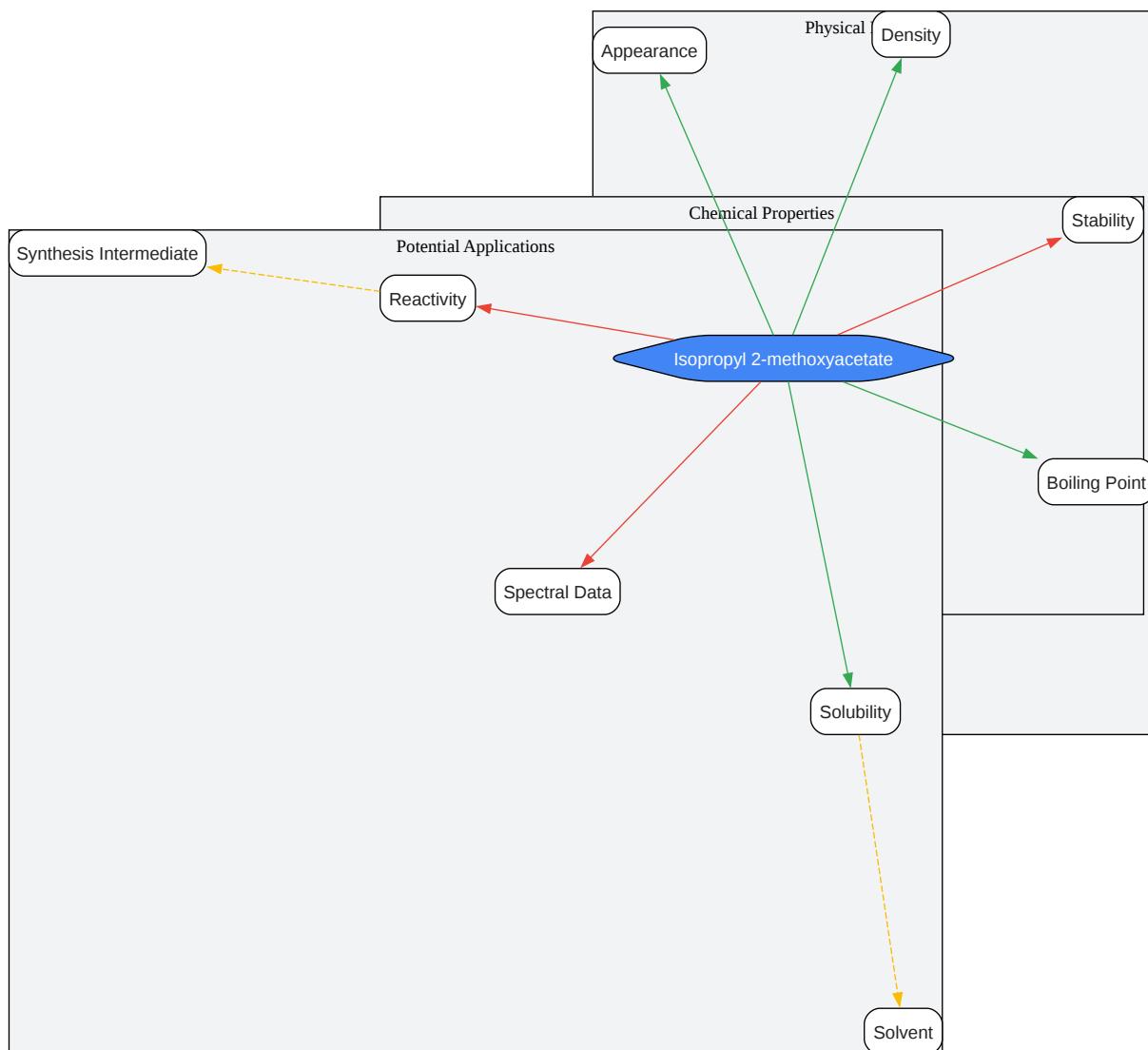
Step 1: Synthesis of Methyl Methoxyacetate


- To a reaction vessel, add 434.1 g (4.0 mol) of methyl chloroacetate and begin stirring at 25 °C.
- Slowly add 756.3 g (4.2 mol) of a 30% sodium methoxide solution dropwise over 2.5 hours, ensuring the reaction temperature does not exceed 65 °C.
- After the addition is complete, continue stirring at reflux temperature for an additional 3 hours.
- Remove 436.0 g of methanol from the reaction mixture by distillation.

Step 2: Transesterification to **Isopropyl 2-methoxyacetate**

- Add 480.8 g (8.0 mol) of isopropanol to the residue from Step 1 and heat the mixture to reflux.
- Remove methanol via a 0.5 m long Multifil column at a reflux ratio of approximately 1:1. Continue this for 6.5 hours, by which time the conversion to **isopropyl 2-methoxyacetate** should be greater than 98%.
- After cooling, concentrate the reaction mixture to dryness on a rotary evaporator at a maximum bath temperature of 120 °C and a pressure of <15 mbar.
- The resulting distillate can be further purified by fractional distillation through a 0.5 m long Multifil column to yield **Isopropyl 2-methoxyacetate** with a purity of >99%.^[6]

Visualizations


Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Isopropyl 2-methoxyacetate**.

Property Relationships

[Click to download full resolution via product page](#)

Caption: Relationships of **Isopropyl 2-methoxyacetate** properties.

Applications and Relevance

Isopropyl 2-methoxyacetate serves as a versatile compound in various chemical applications. Its properties make it suitable as a solvent in coatings, adhesives, and inks, where it can dissolve a wide range of substances.^[3] In the context of research and drug development, it can be utilized as an intermediate in organic synthesis for the preparation of more complex molecules. The structural isomer, 1-methoxy-2-propyl acetate (PGMEA), sees extensive use as a solvent in the semiconductor industry, highlighting the utility of this class of compounds.^[7]

Safety Information

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) from the supplier. General safety precautions include:

- **Handling:** Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Hazards:** Flammable liquid and vapor. May cause skin and eye irritation.

This guide is intended for informational purposes for a qualified scientific audience and should not be used as a substitute for a comprehensive safety assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Pharmaceutical and chemical intermediates, 甲氧基乙酸异丙酯, Isopropyl 2-Methoxyacetate, CAS#:17640-21-0 [en.chemfish.com]
2. isopropyl 2-Methoxyacetate CAS#: 17640-21-0 [m.chemicalbook.com]
3. CAS 17640-21-0: propan-2-yl methoxyacetate | CymitQuimica [cymitquimica.com]

- 4. Methyl methoxyacetate | C4H8O3 | CID 80507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Synthesis routes of Isopropyl 2-methoxyacetate [benchchem.com]
- 7. Propylene glycol methyl ether acetate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Isopropyl 2-methoxyacetate physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189238#isopropyl-2-methoxyacetate-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com